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Compound of Interest

Compound Name: Furonol

Cat. No.: B3350099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Furanones are a critical class of volatile organic compounds that significantly contribute to the

aroma and flavor of a wide range of food products and are also of interest in pharmaceutical

and fragrance applications. This guide provides an objective comparison of Furonol (also

known as Furaneol or HDMF) with other key furanones, supported by experimental data,

detailed methodologies, and visual diagrams to elucidate their roles in flavor chemistry.

Overview of Key Furanones
Furonol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a naturally occurring

compound renowned for its sweet, fruity, and caramel-like aroma.[1][2] It is a cornerstone

ingredient in the flavor and fragrance industries, particularly for creating strawberry and

pineapple notes.[3][4][5] Beyond Furonol, several other furanones play significant roles in the

flavor profiles of various foods. This guide will focus on a comparative analysis of Furonol
against three other prominent furanones: Sotolon, Norfuraneol, and Homofuraneol.

Comparative Data of Furanones
The following table summarizes the key quantitative data for Furonol and other selected

furanones, providing a basis for their comparison in flavor and aroma applications.
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Feature
Furonol
(HDMF)

Sotolon Norfuraneol Homofuraneol

IUPAC Name

4-Hydroxy-2,5-

dimethyl-3(2H)-

furanone

3-Hydroxy-4,5-

dimethyl-2(5H)-

furanone

4-Hydroxy-5-

methyl-3(2H)-

furanone

4-Hydroxy-2-

ethyl-5-methyl-

3(2H)-furanone

CAS Number 3658-77-3[6] 28664-35-9[7] 19322-27-1 27538-09-6

Molecular

Formula
C₆H₈O₃[6] C₆H₈O₃[7] C₅H₆O₃ C₇H₁₀O₃

Molar Mass 128.13 g/mol [6] 128.13 g/mol [7] 114.10 g/mol 142.15 g/mol

Flavor Profile

Sweet, caramel,

strawberry, fruity,

cotton candy[1]

[3][5]

Fenugreek, curry

(high conc.),

maple syrup,

caramel, burnt

sugar (low conc.)

[7][8]

Sweet, bready,

candy[9]
Caramel-like[10]

Odor Threshold
0.04 ppb in

water[11][12]
0.001 ppb[13]

23,000 µg/kg in

water[12]
20 ppb[10]

Natural

Occurrence

Strawberries,

pineapple,

tomatoes, coffee,

buckwheat[6][14]

Fenugreek,

lovage,

molasses, aged

rum, aged

sake[7]

Beer,

blackberries,

fruits[9]

Coffee[10]

Key Applications

Flavor enhancer

in beverages,

confectionery,

baked goods,

dairy products[2]

[15]

Flavoring for

maple syrup,

caramel, and

savory products;

found in aged

wines[7]

Contributes to

the flavor of

various fruits and

beer[9]

Flavoring agent

Identified

Olfactory

Receptor

OR5M3[10][16] OR8D1[10] Not specified OR5M3[10][16]
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Experimental Protocols
Objective comparison of furanones relies on standardized experimental protocols. Below are

detailed methodologies for key experiments in flavor chemistry.

Sensory Analysis: Triangle Test for Odor Threshold
Determination
This protocol is used to determine the lowest detectable concentration of a furanone by a

sensory panel.[17]

Objective: To establish the odor threshold of a furanone in a specific medium (e.g., water).

Materials:

Furanone compound (e.g., Furonol)

Odor-free, deionized water

Glass beakers and volumetric flasks

Coded sample cups

Sensory evaluation booths

Procedure:

Stock Solution Preparation: Prepare a stock solution of the furanone in deionized water at a

known concentration (e.g., 1000 ppm).[17]

Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide range of

concentrations (e.g., from 0.01 ppb to 100 ppm).[17]

Panelist Training: Train a panel of 10-15 individuals to recognize the characteristic aroma of

the furanone.

Triangle Test Presentation: Present each panelist with three coded samples. Two of the

samples are blanks (deionized water), and one contains a specific concentration of the
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furanone.[17]

Sample Evaluation: Instruct panelists to identify the "odd" sample (the one with the

furanone).

Data Analysis: The odor threshold is determined as the concentration at which a statistically

significant number of panelists can correctly identify the odd sample.

Chemical Analysis: Gas Chromatography-Olfactometry
(GC-O) and Gas Chromatography-Mass Spectrometry
(GC-MS)
This combined approach allows for the identification and quantification of volatile furanones

and the characterization of their odor activity.[18][19][20]

Objective: To identify and quantify furanones in a sample and determine their contribution to the

overall aroma.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

(GC-O)

Sample containing furanones (e.g., strawberry extract)

Appropriate GC column (e.g., polar column for volatile compounds)

Carrier gas (e.g., Helium)

Trained sensory panelists for GC-O

Procedure:

Sample Preparation: Extract the volatile compounds from the sample using a suitable

technique, such as headspace solid-phase microextraction (HS-SPME).
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GC Separation: Inject the extracted volatiles into the GC system. The compounds are

separated based on their boiling points and interaction with the stationary phase of the

column.

Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to the

MS detector, and the other goes to the olfactometry port.[19]

MS Detection: The MS detector ionizes the compounds and separates the ions based on

their mass-to-charge ratio, allowing for their identification and quantification.[18]

Olfactometry (Sniffing): A trained panelist sniffs the effluent from the olfactometry port and

records the time, duration, and description of any detected odors.

Data Integration: The data from the MS (compound identification and concentration) is

correlated with the data from the olfactometry (odor description and intensity). This allows for

the calculation of Odor Activity Values (OAVs), which indicate the sensory importance of

each furanone.[18]

Signaling Pathways and Experimental Workflows
Visualizing the complex processes in flavor perception and analysis is crucial for a

comprehensive understanding. The following diagrams, created using the DOT language,

illustrate these pathways and workflows.

Olfactory Perception of Furanones
The perception of furanones begins with their interaction with specific odorant receptors in the

nasal cavity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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